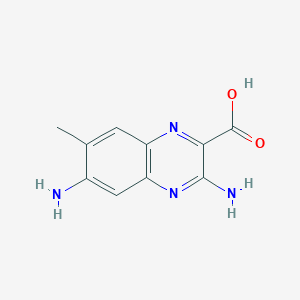

3,6-Diamino-7-methylquinoxaline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Diamino-7-methylquinoxaline-2-carboxylic acid: is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N4O2 . It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diamino-7-methylquinoxaline-2-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the thionation of quinoxaline-2,3(1H,4H)-dione with a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine . Another method includes the reaction of 2,3-dichloroquinoxaline with thiourea .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and cost-effective methods are often employed to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions: 3,6-Diamino-7-methylquinoxaline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 3,6-Diamino-7-methylquinoxaline-2-carboxylic acid is its antimicrobial properties. Research indicates that derivatives of quinoxaline-2-carboxylic acids exhibit significant activity against various pathogenic microorganisms.

- Mycobacterium tuberculosis : A study highlighted that certain derivatives of quinoxaline-2-carboxylic acids demonstrated high antimycobacterial activity, with one compound showing a minimum inhibitory concentration (MIC) of 1.25 μg/mL against M. tuberculosis . The mechanism involves DNA damage through the production of free radicals, which is critical for developing new anti-TB drugs.

- Broad Spectrum Activity : Other derivatives have shown efficacy against Gram-positive bacteria and other pathogens such as Escherichia coli and Pasteurella multocida, suggesting a broad spectrum of antibacterial activity .

Drug Development

The structural characteristics of this compound make it a valuable scaffold for drug development.

- Antitubercular Agents : The compound's derivatives have been identified as promising candidates for new antitubercular drugs due to their potent activity against drug-resistant strains of M. tuberculosis . The ability to modify substituents at various positions on the quinoxaline core allows for the optimization of pharmacological properties.

- Cancer Treatment : Quinoxaline derivatives are also being explored for their antitumor activities. Their ability to induce apoptosis in cancer cells makes them candidates for further research in oncology .

Biochemical Research

In biochemical research, this compound serves as a tool for studying various biological processes.

- Enzyme Inhibition Studies : The compound can be used to investigate enzyme inhibition mechanisms, particularly in studies related to bacterial resistance mechanisms . Understanding how these compounds interact with biological targets can lead to the development of more effective inhibitors.

- Fluorescent Probes : Modifications of the compound can lead to the creation of fluorescent probes for bioimaging applications. These probes can help visualize cellular processes and track drug delivery in vivo .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Antimycobacterial Activity

A recent study synthesized a series of quinoxaline derivatives and tested their efficacy against M. smegmatis and M. tuberculosis. Compound 4 was identified as the most potent with significant antimicrobial properties, leading to further investigations into its mechanism of action and resistance pathways .

Case Study 2: Drug Resistance Mechanisms

Research into spontaneous drug-resistant mutants of M. smegmatis revealed specific genetic mutations that confer resistance to quinoxaline derivatives. This study emphasizes the importance of understanding resistance mechanisms in developing effective antimycobacterial therapies .

Mechanism of Action

The mechanism of action of 3,6-Diamino-7-methylquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

- Quinoxaline-2-carboxylic acid

- 3-Methylquinoxaline-2-carboxylic acid

- 2,3-Dichloroquinoxaline

Comparison: Compared to these similar compounds, 3,6-Diamino-7-methylquinoxaline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . For instance, the presence of amino groups at positions 3 and 6 enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in various applications .

Biological Activity

3,6-Diamino-7-methylquinoxaline-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its significant biological activity, particularly in antimicrobial and anticancer applications. This article delves into the structure, synthesis, biological properties, and potential therapeutic uses of this compound, supported by data tables and research findings.

The compound features a quinoxaline core with the following structural characteristics:

- Molecular Formula : C10H10N4O2

- Molecular Weight : Approximately 218.21 g/mol

- Functional Groups : Contains amino groups at positions 3 and 6, a methyl group at position 7, and a carboxylic acid group at position 2.

The unique arrangement of these functional groups contributes to its diverse chemical reactivity and biological activity. The presence of the amino groups enhances its interaction with various biological targets, making it a candidate for further pharmacological exploration.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods highlight the compound's accessibility for research purposes:

- Hydrothermal Synthesis : Utilizing high temperatures and pressures to facilitate the reaction between appropriate precursors.

- Microwave-Assisted Synthesis : A modern method that improves yield and reduces reaction time compared to traditional techniques.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disruption of microbial cell membranes and inhibition of key metabolic pathways.

- Inhibition Studies : Laboratory tests have shown effectiveness against resistant pathogens, including some strains of Staphylococcus aureus and Escherichia coli .

Antitumor Activity

In addition to its antimicrobial effects, this compound has demonstrated potential anticancer properties:

- Cell Line Studies : In vitro studies revealed that it can inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range .

These results suggest that the compound may induce apoptosis through mechanisms such as caspase activation and modulation of apoptotic pathways.

Case Studies

- Antimicrobial Efficacy : A study assessed the compound's effectiveness against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

- Anticancer Mechanisms : Another investigation focused on its effect on Stat3 phosphorylation in A431 human epidermoid carcinoma cells, revealing that it could inhibit cancer cell signaling pathways critical for tumor growth .

Properties

CAS No. |

817165-71-2 |

|---|---|

Molecular Formula |

C10H10N4O2 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

3,6-diamino-7-methylquinoxaline-2-carboxylic acid |

InChI |

InChI=1S/C10H10N4O2/c1-4-2-6-7(3-5(4)11)14-9(12)8(13-6)10(15)16/h2-3H,11H2,1H3,(H2,12,14)(H,15,16) |

InChI Key |

SJGNGPMAKOYBPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1N)N=C(C(=N2)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.